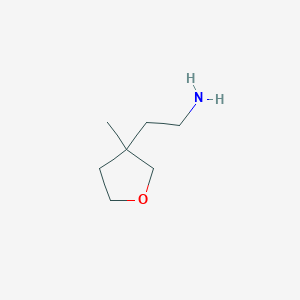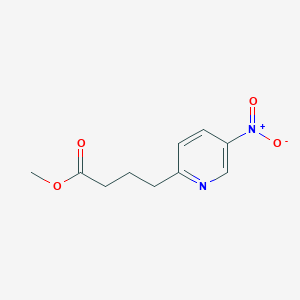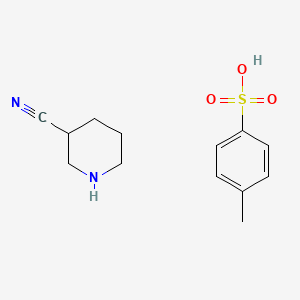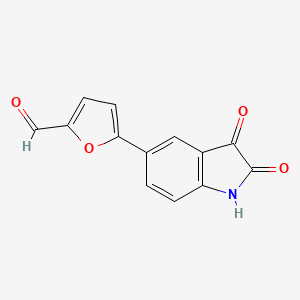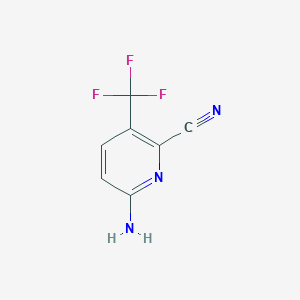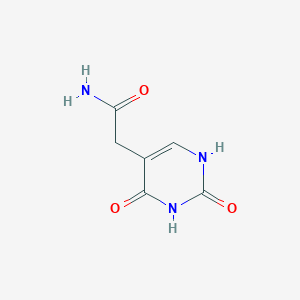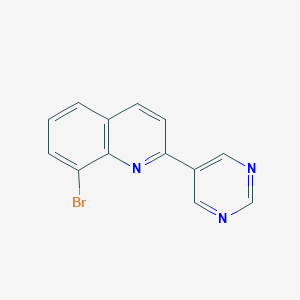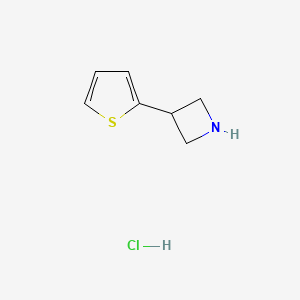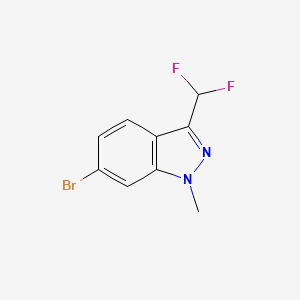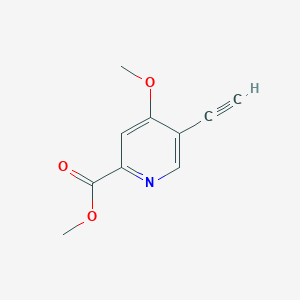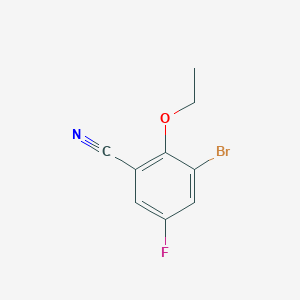
3-Bromo-2-ethoxy-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-ethoxy-5-fluorobenzonitrile is an organic compound with the molecular formula C9H7BrFNO It is a derivative of benzonitrile, featuring bromine, ethoxy, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzonitrile typically involves the bromination, fluorination, and ethoxylation of benzonitrile derivatives. One common method includes the use of 3-fluorobenzonitrile as a starting material, which undergoes bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to introduce the bromine atom . The ethoxy group can be introduced through a nucleophilic substitution reaction using ethoxide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the ethoxy group under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used to form biaryl compounds.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters are used as coupling partners in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzonitrile derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-2-ethoxy-5-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceutical research, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific bioactive molecule synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzonitrile: Similar in structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Contains an additional methoxy group, which can alter its reactivity and applications.
5-Bromo-2-fluorobenzonitrile: Another similar compound with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
3-Bromo-2-ethoxy-5-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents, which provide distinct reactivity and enable selective functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
3-bromo-2-ethoxy-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFNO/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-4H,2H2,1H3 |
InChI Key |
OVSZDOUFOMFLAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
